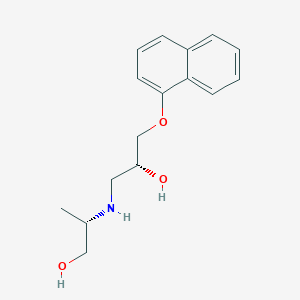![molecular formula C22H34O B217753 (5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one CAS No. 102848-61-3](/img/structure/B217753.png)
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one, also known as stigmastane, is a natural steroid found in plants and animals. It has been widely studied for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Phytochemical Study and Structural Analysis : This compound was identified as part of a phytochemical study on roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its molecular structure and crystal properties were analyzed, revealing specific conformations and hydrogen bonding patterns (Zhang, Bao, Wu, Yu, & Li, 2012).
Triterpenoid Isolation and Characterization : The compound was isolated from Skimmia laureola, and its structural details were elucidated. This work contributed to understanding the molecular configuration of triterpenoids, a class of chemical compounds with various biological activities (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antifungal Studies : An in vitro study examined the antimicrobial properties of chemical constituents isolated from the root of Leplaea mayombensis, including derivatives of the compound . These studies support traditional uses of the plant in treating infectious diseases due to its antimicrobial compounds (Sidjui et al., 2015).
Synthesis and Biological Activity Analysis : The synthesis and structure of bioactive triorganotin(IV) derivatives of sodium deoxycholate, a chemical related to the compound , were explored. These compounds demonstrated promising antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).
Computer-Aided Screening in Drug Development : Computational studies explored the drug-likeness and efficiency of various herbal compounds, including a derivative of the compound, against MRSA infections. This research demonstrates the potential of computer-aided design in screening novel inhibitors for drug development (Skariyachan et al., 2011).
Androgen Biosynthesis Inhibition Studies : Research on derivatives of the compound as inhibitors of androgen biosynthesis was conducted, providing insights into their potential therapeutic applications in conditions influenced by androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
properties
CAS RN |
102848-61-3 |
|---|---|
Product Name |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21?,22?/m0/s1 |
InChI Key |
SCVQXPPZHIKYMJ-DHEJPUEPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CCC3([C@@H]2CC[C@H]4C3(CC=C4)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
synonyms |
mansumbinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



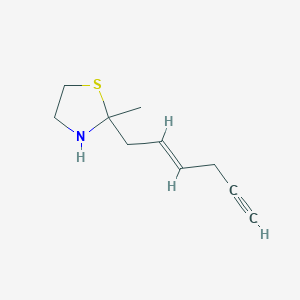
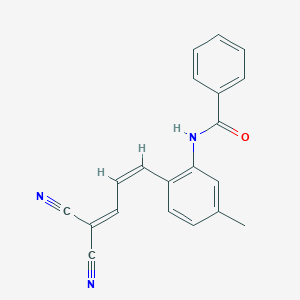



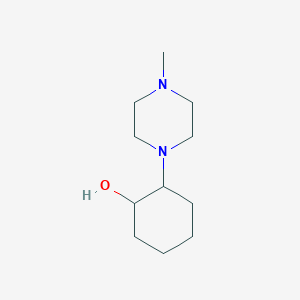
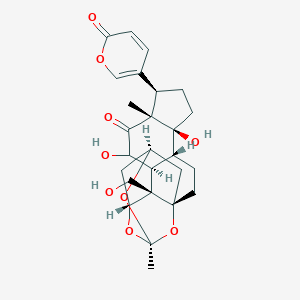
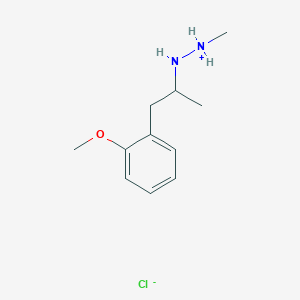
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
